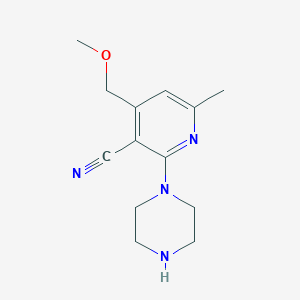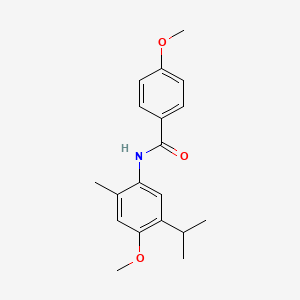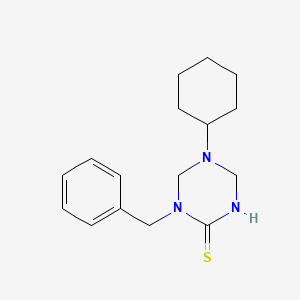
4-(methoxymethyl)-6-methyl-2-(1-piperazinyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methoxymethyl)-6-methyl-2-(1-piperazinyl)nicotinonitrile, also known as MMMPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the nicotinonitrile family, which is known for its diverse pharmacological properties. MMMPN has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields. In
Mecanismo De Acción
The mechanism of action of 4-(methoxymethyl)-6-methyl-2-(1-piperazinyl)nicotinonitrile is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 4-(methoxymethyl)-6-methyl-2-(1-piperazinyl)nicotinonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory cytokines. 4-(methoxymethyl)-6-methyl-2-(1-piperazinyl)nicotinonitrile has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
4-(methoxymethyl)-6-methyl-2-(1-piperazinyl)nicotinonitrile has been shown to exhibit a range of biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). 4-(methoxymethyl)-6-methyl-2-(1-piperazinyl)nicotinonitrile has also been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation. In addition, 4-(methoxymethyl)-6-methyl-2-(1-piperazinyl)nicotinonitrile has been shown to reduce the proliferation of cancer cells and induce apoptosis, or programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(methoxymethyl)-6-methyl-2-(1-piperazinyl)nicotinonitrile in lab experiments is its diverse pharmacological properties. This compound has been shown to exhibit anti-inflammatory, analgesic, anti-tumor, and neuroprotective effects, making it a promising candidate for use in various research fields. However, one of the limitations of using 4-(methoxymethyl)-6-methyl-2-(1-piperazinyl)nicotinonitrile in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 4-(methoxymethyl)-6-methyl-2-(1-piperazinyl)nicotinonitrile. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the elucidation of the mechanism of action of 4-(methoxymethyl)-6-methyl-2-(1-piperazinyl)nicotinonitrile, which could lead to the development of more targeted therapies for various diseases. Additionally, further research is needed to explore the potential applications of 4-(methoxymethyl)-6-methyl-2-(1-piperazinyl)nicotinonitrile in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Métodos De Síntesis
The synthesis of 4-(methoxymethyl)-6-methyl-2-(1-piperazinyl)nicotinonitrile involves several steps, starting with the reaction of 2-chloro-6-methylpyridine with sodium methoxide to form 2-methoxy-6-methylpyridine. This compound is then reacted with chloromethyl methyl ether to form 4-(methoxymethyl)-6-methyl-2-pyridinemethanol. The final step involves the reaction of this compound with piperazine and sodium cyanide to form 4-(methoxymethyl)-6-methyl-2-(1-piperazinyl)nicotinonitrile. The overall yield of this synthesis method is approximately 50%.
Aplicaciones Científicas De Investigación
4-(methoxymethyl)-6-methyl-2-(1-piperazinyl)nicotinonitrile has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of pharmacological properties, including anti-inflammatory, analgesic, and anti-tumor effects. 4-(methoxymethyl)-6-methyl-2-(1-piperazinyl)nicotinonitrile has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-(methoxymethyl)-6-methyl-2-piperazin-1-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-10-7-11(9-18-2)12(8-14)13(16-10)17-5-3-15-4-6-17/h7,15H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKSZALPQHDYIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)N2CCNCC2)C#N)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxymethyl)-6-methyl-2-(1-piperazinyl)nicotinonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5857901.png)

![5-(4-chlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5857916.png)




![3-(difluoromethyl)-5-(methylthio)-N-({5-[(4-nitrophenoxy)methyl]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5857953.png)
![5-({2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B5857956.png)
![methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5857967.png)
